molecular formula C10H10O3 B1294565 1,4-Benzodioxan-6-yl methyl ketone CAS No. 2879-20-1

1,4-Benzodioxan-6-yl methyl ketone

Cat. No. B1294565
CAS RN: 2879-20-1
M. Wt: 178.18 g/mol
InChI Key: HGVWMTAIIYNQSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as benzodiazepines, involves the reaction of exocyclic α,β-unsaturated ketones with 1,2-phenylenediamine in hot ethanol . Another method includes the ytterbium trichloride-catalyzed condensation of o-phenylenediamine and ketones under solvent-free conditions . These methods suggest that 1,4-Benzodioxan-6-yl methyl ketone could potentially be synthesized through similar reactions involving its corresponding unsaturated ketone and appropriate amine under catalytic or acid-catalyzed conditions.

Molecular Structure Analysis

The structure and stereochemistry of the synthesized benzodiazepines are elucidated using various NMR techniques . This implies that for 1,4-Benzodioxan-6-yl methyl ketone, NMR spectroscopy would be a valuable tool for determining its molecular structure and stereochemistry. The papers do not directly discuss the molecular structure of 1,4-Benzodioxan-6-yl methyl ketone, but the techniques used for similar compounds could be applied.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 1,4-Benzodioxan-6-yl methyl ketone. However, they do describe the synthesis of benzodiazepines and benzothiazepines through reactions involving unsaturated ketones . These reactions typically involve nucleophilic attack on the carbonyl group of the ketone, followed by cyclization. Similar reactions could potentially be used to synthesize derivatives of 1,4-Benzodioxan-6-yl methyl ketone.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-Benzodioxan-6-yl methyl ketone are not discussed in the provided papers. However, the properties of similar compounds, such as solubility, melting points, and stability, can be inferred from the synthesized benzodiazepines and benzothiazepines. These properties are often characterized using techniques like microanalyses, NMR, IR, and mass spectroscopy . For a comprehensive analysis of the physical and chemical properties of 1,4-Benzodioxan-6-yl methyl ketone, similar analytical techniques would be required.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Synthesis of N-Protected Isoxazol-5-Ones : Antonio Macchia et al. (2022) explored the synthesis of N-protected isoxazol-5-ones using 1,4-conjugate addition, leading to novel methyl ketones. This demonstrates the role of ketones like 1,4-Benzodioxan-6-yl methyl ketone in the synthesis of stable, high-yield compounds (Macchia et al., 2022).

  • Photodecarbonylation and Radical Trapping : R. Růzicka et al. (2005) conducted a study on dibenzyl ketones, examining the photodecarbonylation process and the trapping of radical intermediates. This research is significant for understanding the reactivity and photochemical properties of compounds like 1,4-Benzodioxan-6-yl methyl ketone (Růzicka et al., 2005).

  • Fe(OTf)3-Catalyzed Benzylation : Xiaojuan Pan et al. (2014) explored the Fe(OTf)3-catalyzed α-benzylation of aryl methyl ketones, highlighting the use of ketones in Friedel-Crafts alkylation reactions. This research shows the potential of 1,4-Benzodioxan-6-yl methyl ketone in complex organic synthesis (Pan et al., 2014).

  • Iodine-Promoted Synthesis : Xiao Geng et al. (2019) reported on the iodine-promoted synthesis of benzo[e][1,4]diazepin-3-ones from aryl methyl ketones, showcasing the versatility of ketones in synthesizing complex organic structures (Geng et al., 2019).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVWMTAIIYNQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182972
Record name 1,4-Benzodioxan-6-yl methyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzodioxan-6-yl methyl ketone

CAS RN

2879-20-1
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2879-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzodioxan-6-yl methyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzodioxan-6-yl methyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-benzodioxan-6-yl methyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.843
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
MAR Matos, CCS Sousa… - The Journal of Physical …, 2008 - ACS Publications
The derivatives of 1,4-benzodioxan are found widely spread in nature and have great biomedical importance. The present work reports an experimental and computational study on the …
Number of citations: 14 pubs.acs.org
MS Chodnekar, AF Crowther, W Hepworth… - Journal of Medicinal …, 1972 - ACS Publications
Examples are given inwhich the side chain is attached to the benzenoid part and to the heterocyclic part of a heterocyclic system. Many of the compounds have thepronethalol level of …
Number of citations: 37 pubs.acs.org
B Prabha, M Ezhilarasi - Biointerface Res Appl Chem, 2020 - biointerfaceresearch.com
The present study deals with the in silico and in vitro studies of DBDP derivatives, which is formed from the Michal-addition reaction of DihydroBenzo [b] Dioxin Chalcone Derivatives (…
Number of citations: 2 biointerfaceresearch.com
MT Shehzad, A Khan, M Islam, A Hameed… - Journal of Molecular …, 2020 - Elsevier
The hyperactivity of urease enzyme is associated with clinically important complications including stomach ulcers and kidney stones. This enzyme provides a suitable environment to …
Number of citations: 18 www.sciencedirect.com
F Clement - 1990 - shareok.org
An anonymous writer once said," A good teacher is one whose spirit enters the soul of his pupil". Dr. Berlin is a teacher to whom the above is a fitting statement. With hearfelt gratitude, I …
Number of citations: 2 shareok.org
UP Fonović, D Knez, M Hrast, N Zidar, M Proj… - European Journal of …, 2020 - Elsevier
Cathepsin X is a cysteine carboxypeptidase that is involved in various physiological and pathological processes. In particular, highly elevated expression and activity of cathepsin X has …
Number of citations: 7 www.sciencedirect.com
DA Zainuri, M Abdullah, MF Zaini, H Bakhtiar, S Arshad… - Plos one, 2021 - journals.plos.org
The Ultraviolet-visible (UV-Vis) spectra indicate that anthracenyl chalcones (ACs) have high maximum wavelengths and good transparency windows for optical applications and are …
Number of citations: 10 journals.plos.org
J Du, W Chu, M Zhang, C Ma, W Feng - Bioorganic & Medicinal Chemistry …, 2020 - Elsevier
Eliglustat is a ceramide glucosyltransferase inhibitor work as first line oral therapy for adults with Gaucher disease type 1 (a rare disease) at present. Although the eliglustat in …
Number of citations: 2 www.sciencedirect.com
MT Shehzad, A Imran, A Hameed, M Al Rashida… - RSC …, 2021 - pubs.rsc.org
Inhibition of aldose reductase (ALR2) by using small heterocyclic compounds provides a viable approach for the development of new antidiabetic agents. With our ongoing interest …
Number of citations: 6 pubs.rsc.org
Y Zhou, J Liu, M Zheng, S Zheng, C Jiang… - … pharmaceutica sinica B, 2016 - Elsevier
Human 5-lipoxygenase (5-LOX) is a well-validated drug target and its inhibitors are potential drugs for treating leukotriene-related disorders. Our previous work on structural …
Number of citations: 11 www.sciencedirect.com

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